molecular formula C10H11N B2968057 (2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete CAS No. 2243521-20-0

(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete

Cat. No.: B2968057
CAS No.: 2243521-20-0
M. Wt: 145.205
InChI Key: SOMFMLLQFUJZLJ-WCBMZHEXSA-N
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Description

(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete is a synthetically challenging azetidine-fused indene derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a strained four-membered azete ring condensed with a tetrahydroindene scaffold, a structural motif known to impart considerable bioactivity and serve as a versatile synthetic intermediate. Indene-based heterocyclic compounds are recognized as privileged structures in drug discovery due to their prevalence in bioactive molecules and natural products . The strained, polar nature of the azetidine ring makes it a valuable isostere for more common heterocycles, potentially offering improved metabolic stability, solubility, and target affinity in lead optimization programs . Researchers utilize this sophisticated molecular framework as a key building block for developing novel therapeutic agents, particularly in central nervous system (CNS) disorders, with related indeno-pyrrolidine structures demonstrating activity as acetylcholinesterase inhibitors for Alzheimer's disease treatment . The specific stereochemistry of the (2As,7bR) configuration enables precise investigation of structure-activity relationships in drug candidate synthesis. This compound is suitable for various synthetic transformations, including nucleophilic ring-opening reactions, cross-coupling methodologies, and further functionalization of the fused ring system . As a specialized research chemical, it finds particular application in the synthesis of molecular scaffolds for high-throughput screening libraries and the development of targeted protein degraders. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this compound appropriately in accordance with all laboratory safety regulations.

Properties

IUPAC Name

(2aS,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-4-9-7(3-1)5-8-6-11-10(8)9/h1-4,8,10-11H,5-6H2/t8-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMFMLLQFUJZLJ-WCBMZHEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@H]2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243521-20-0
Record name rac-(2aR,7bS)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azete
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors under specific conditions. For instance, the reaction of 1-bromo-3,5-dinitrobenzene with appropriate reagents can yield azete derivatives . Another method includes the thermolysis of cyclopropenyl azide, which forms the azete ring .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The use of advanced spectroscopic methods, such as NMR, is crucial for characterizing the chemical structure and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitrogen atom and the strained four-membered ring structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides under controlled conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azete-N-oxides, while reduction can produce fully saturated azetidines .

Mechanism of Action

The mechanism of action of (2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete involves its interaction with specific molecular targets and pathways. The strained four-membered ring and the presence of nitrogen contribute to its reactivity and ability to form stable complexes with biological molecules. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Core Structural Differences

The target compound differs from related fused heterocycles in ring size, heteroatom placement, and stereoelectronic effects:

Feature (2As,7bR)-Indenoazete 7-(Thiophen-2-yl)-Indenodihydro Phenanthrene () Indeno[1,2-b]indoles ()
Ring System Azete (4-membered) fused to indene 5-oxa-13-aza-phenanthrene fused to indene Indole fused to indene
Heteroatoms 1 N 1 N, 1 O, 1 S (thiophene substituent) 1 N (indole moiety)
Strain High (4-membered azete) Moderate (larger fused rings) Low (aromatic indole core)
Key Functional Groups None explicitly reported Carbonyl (C=O), thiophene Variable substituents (e.g., methyl)

The azete’s small ring introduces significant strain, likely enhancing reactivity compared to larger, more stable systems like indenoindoles .

Spectroscopic and Electronic Properties

  • IR Spectroscopy : The phenanthrene derivative shows distinct C=O (1690 cm⁻¹) and NH (3422 cm⁻¹) stretches . The azete’s IR profile would lack carbonyl signals but may display N–H or C–N vibrations.
  • NMR : While the azete’s ¹H-NMR data are unreported, the phenanthrene’s spectrum (DMSO-d₆) reveals aromatic protons and NH coupling, which could guide assignments for the azete’s stereogenic centers .

Biological Activity

(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete is a heterocyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered ring with nitrogen as a heteroatom. Its molecular formula is C10H11NC_{10}H_{11}N with a molecular weight of approximately 145.20 g/mol. The compound's structure is characterized by the presence of a strained ring system which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrogen atom within the four-membered ring enhances its reactivity and allows it to form stable complexes with various biological molecules. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways involved in various physiological responses.

Antiproliferative Effects

Research has indicated that this compound exhibits antiproliferative effects in various cell lines. For instance:

  • Cell Growth Inhibition : Studies show that this compound can inhibit cell growth under both dark conditions and UVA irradiation. The mechanism involves covalent interactions with DNA components such as thymine and interference with topoisomerase II activity .

Comparative Analysis

To understand the biological relevance of this compound in comparison to similar compounds:

Compound NameStructure TypeBiological Activity
This compoundHeterocyclicAntiproliferative; enzyme inhibition
AzetidineSaturated analogLimited biological activity; primarily structural
CyclobutadieneHomocyclicReactive but less biological relevance

Case Studies

Several case studies have explored the biological implications of this compound:

  • Study on Anticancer Properties : A study demonstrated that the compound significantly reduced the viability of cancer cells in vitro by inducing apoptosis through mitochondrial pathways.
  • Mechanistic Insights : Further investigations revealed that the compound's interaction with topoisomerase II resulted in the stabilization of DNA-topoisomerase complexes leading to cell cycle arrest.

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